1-(4-Chlorophenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
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Overview
Description
N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a chlorophenyl group and a dimethyl-oxo-pyrimidinyl group attached to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves the reaction of 4-chlorophenyl isocyanate with 4,5-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)guanidine: Lacks the pyrimidinyl group.
N’-(4,5-Dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine: Lacks the chlorophenyl group.
Uniqueness
N-(4-CHLOROPHENYL)-N’-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is unique due to the presence of both the chlorophenyl and dimethyl-oxo-pyrimidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H14ClN5O |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H14ClN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20) |
InChI Key |
MRPZSGIWGHKYFH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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